molecular formula C3H2N4O B139814 5-Amino-1,3,4-oxadiazole-2-carbonitrile CAS No. 134318-57-3

5-Amino-1,3,4-oxadiazole-2-carbonitrile

Cat. No. B139814
M. Wt: 110.07 g/mol
InChI Key: LFUREFHSSJAYRO-UHFFFAOYSA-N
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Description

“5-Amino-1,3,4-oxadiazole-2-carbonitrile” is a compound with the molecular formula C3H2N4O . It’s a part of the 1,3,4-oxadiazole family, which has shown various antimicrobial activities, such as antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, including “5-Amino-1,3,4-oxadiazole-2-carbonitrile”, often involves reactions of amidoximes with carbodiimides . The structures of the newly synthesized derivatives are usually established by UV, IR, 1H NMR, 13C NMR, and mass spectrometry .


Molecular Structure Analysis

The molecular structure of “5-Amino-1,3,4-oxadiazole-2-carbonitrile” can be represented by the InChI code InChI=1S/C3H2N4O/c4-1-2-6-7-3(5)8-2/h(H2,5,7) . Its molecular weight is 110.07 g/mol .


Physical And Chemical Properties Analysis

The compound is a yellow powder with a melting point of 189-190°C . It has a molecular weight of 110.08 g/mol . The compound has a topological polar surface area of 88.7 Ų and a complexity of 127 .

Scientific Research Applications

Synthesis and Detonation Performance

  • Energetic Salts Synthesis : Cao et al. (2020) describe the synthesis of bi-heterocyclic skeletons derived from 5-Amino-1,3,4-oxadiazole-2-carbonitrile. These compounds, particularly the energetic salts, exhibit high detonation performances, comparable to RDX, a well-known explosive, and have significant heat of detonation values (Cao et al., 2020).

Biological and Medicinal Applications

  • Antibacterial and Antifungal Activity : Kumar (2011) reports on the synthesis of 5-Substituted-2-amino-1,3,4-oxadiazoles that were tested for antibacterial and antifungal activity against various pathogens like Staphylococcus aureus and Klebsiella pneumoniae (Kumar, 2011).
  • Antioxidant and Antimicrobial Activities : Bassyouni et al. (2012) synthesized a series of derivatives from 1,3,4-oxadiazole and evaluated their antioxidant and antimicrobial activities, demonstrating significant potential in these areas (Bassyouni et al., 2012).
  • Synthesis of Novel Adenosine Analogs : Berry et al. (1994) modified the 4-nitrile group in a compound related to 5-Amino-1,3,4-oxadiazole-2-carbonitrile to produce novel adenosine analogs. These compounds showed potential in biological studies, although no cytotoxicity or antiviral activity was observed in the specific tests conducted (Berry et al., 1994).

Chemical Synthesis and Reactions

  • Electrochemical Synthesis : Singh et al. (2012) developed an environmentally friendly synthesis method for 5-substituted 2-amino-1,3,4-oxadiazoles using electrocyclization, which offers better yields and shorter reaction times (Singh et al., 2012).

properties

IUPAC Name

5-amino-1,3,4-oxadiazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N4O/c4-1-2-6-7-3(5)8-2/h(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUREFHSSJAYRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=NN=C(O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1,3,4-oxadiazole-2-carbonitrile

CAS RN

134318-57-3
Record name 5-amino-1,3,4-oxadiazole-2-carbonitrile
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